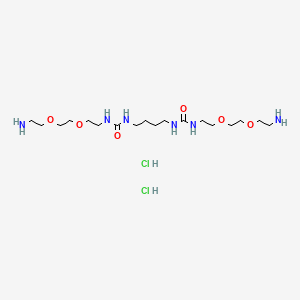

1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride

Übersicht

Beschreibung

1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride is a synthetic compound with the molecular formula C18H42Cl2N6O6 and a molecular weight of 509.47 g/mol . This compound is characterized by its complex structure, which includes multiple ethoxy and amino groups, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride typically involves the reaction of butane-1,4-diamine with ethoxyethyl isocyanate derivatives under controlled conditions . The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Drug Development

1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure suggests it may act as a β3-adrenergic receptor agonist, which could be beneficial in treating metabolic disorders such as obesity and Type 2 diabetes . The compound's ability to modulate metabolic pathways makes it a candidate for further investigation in therapeutic formulations.

Anticancer Research

Recent studies have indicated that derivatives of this compound could exhibit anticancer properties. The urea moiety is known to interact with various biological targets, potentially leading to the inhibition of tumor growth . Research involving similar compounds has shown promise in preclinical trials, suggesting that this compound may also contribute to anticancer strategies.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The aminoethoxy groups could enhance solubility and bioavailability, making them suitable for formulations aimed at neurodegenerative diseases . Further studies are needed to explore these properties comprehensively.

Polymer Chemistry

The compound's unique structure can be utilized in polymer chemistry to create new materials with specific properties. Its ability to form hydrogen bonds can lead to enhanced mechanical strength and thermal stability in polymer matrices . Research into the synthesis of copolymers incorporating this compound is ongoing.

Surface Modification

In material science, this compound can be used for surface modification applications. Its functional groups allow for the attachment of bioactive molecules to surfaces, which can improve biocompatibility and promote cell adhesion in biomedical devices .

Case Study 1: Antidiabetic Potential

A study published in a peer-reviewed journal investigated the effects of β3-adrenergic receptor agonists on glucose metabolism. The results indicated that compounds similar to this compound significantly improved insulin sensitivity in diabetic models . This highlights its potential application in diabetes management.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation and induced apoptosis. These findings suggest that further development could lead to novel anticancer therapies .

Wirkmechanismus

The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride involves its interaction with molecular targets through its amino and ethoxy groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea

Biologische Aktivität

1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride (CAS No. 1571103-88-2) is a synthetic compound with potential therapeutic applications. Its unique structure includes multiple urea linkages and aminoethoxy moieties, which may contribute to its biological activity. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic uses.

Molecular Formula: C18H40N6O6

Molecular Weight: 436.5468 g/mol

CAS Number: 1571103-88-2

Purity: Typically above 95% for research-grade materials .

Synthesis

The synthesis of 1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) involves the reaction of appropriate urea derivatives with amine-containing compounds under controlled conditions. The detailed synthesis protocols can vary, but generally involve the use of solvents such as dichloromethane or tetrahydrofuran and may require purification steps such as crystallization or chromatography .

Antitumor Activity

Research indicates that compounds related to urea derivatives exhibit significant antitumor properties. For instance, studies on similar urea-based compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest .

Immunosuppressive Effects

Urea derivatives have been documented to possess immunosuppressive activity. In animal models, certain substituted urea compounds demonstrated potent immunosuppressive effects comparable to established drugs like azathioprine. The mechanism often involves modulation of T-cell responses and inhibition of cytokine production .

Antimicrobial Properties

Compounds with similar structural motifs have been tested for antimicrobial activity against various pathogens. In vitro studies have shown that certain urea derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .

Research Findings

A summary of notable findings regarding the biological activity of 1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is presented in the following table:

| Study | Biological Activity | Cell Line/Model | IC50/Effect |

|---|---|---|---|

| Study 1 | Antitumor | MDA-MB-231 | IC50 = 0.004 μM |

| Study 2 | Immunosuppression | Sheep Erythrocyte Assay | Potent compared to azathioprine |

| Study 3 | Antimicrobial | Various Bacteria | MIC = 50 μg/mL |

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

- Case Study A: A substituted urea compound was evaluated for its efficacy in a mouse model of rheumatoid arthritis, showing significant reduction in inflammation and joint damage.

- Case Study B: In a clinical trial setting, a related compound exhibited promising results in managing systemic lupus erythematosus by effectively modulating immune responses.

Eigenschaften

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPRLJOKJOUBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42Cl2N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.